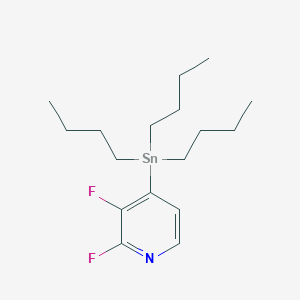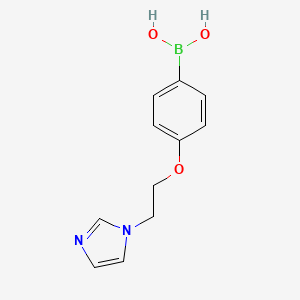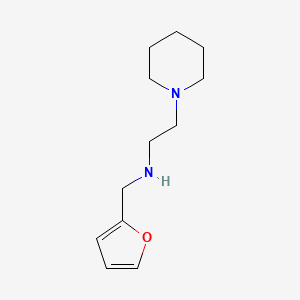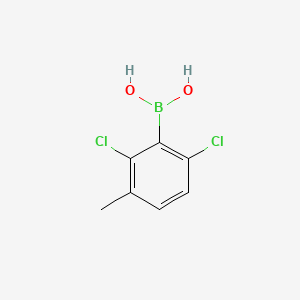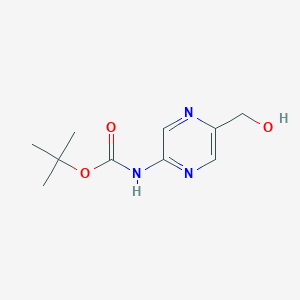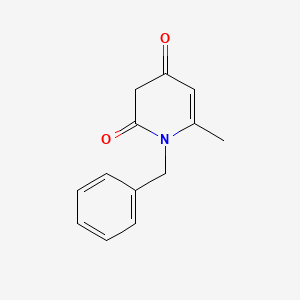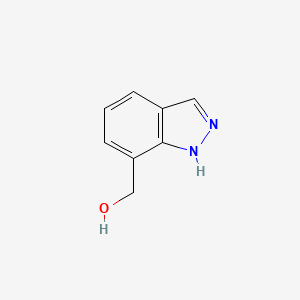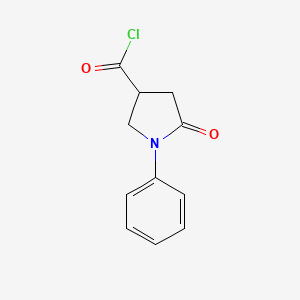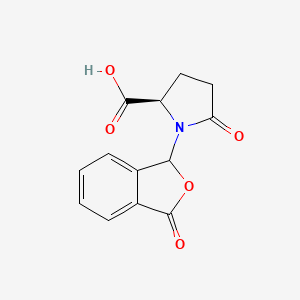
3-(吡咯烷-1-基甲基)-1H-吲哚-4-羧酸
描述
“3-(Pyrrolidin-1-ylmethyl)indole” is a chemical compound with the empirical formula C13H16N2 . It has a molecular weight of 200.28 . The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and MS, and confirmed by X-ray diffraction . The DFT-optimized structure is consistent with the X-ray single crystal structure .Chemical Reactions Analysis
Pyrrolidine derivatives have been reported to exhibit various biological activities, which could be influenced by the synthetic strategies used and the spatial orientation of substituents .科学研究应用
药物发现与开发
吡咯烷环是 3-(吡咯烷-1-基甲基)-1H-吲哚-4-羧酸的核心组成部分,由于其多功能性和生物活性,在药物化学领域得到了广泛应用。 它常被用于设计治疗人类疾病的化合物 . 吡咯烷环的饱和性质允许有效地探索药效基团空间,有助于分子的立体化学并增加三维覆盖范围,这对与生物靶标的结合亲和力和选择性至关重要 .
生物活性化合物的合成
吡咯烷骨架在合成多种生物活性化合物中起着重要作用。 例如,已经合成了吡咯烷衍生物并测试了其抗惊厥活性,其中一些在临床前模型中显示出有效性 . 这突出了 3-(吡咯烷-1-基甲基)-1H-吲哚-4-羧酸在开发新型治疗剂方面的潜力。
结构分析和量子化学计算
包含吡咯烷环的化合物的结构性质可以使用各种光谱方法进行广泛研究,并得到计算研究的支持。 量子化学计算,如密度泛函理论 (DFT),可以预测分子性质,包括键长、键角和二面角,这些对于理解化合物的反应性和与生物靶标的相互作用至关重要 .
非线性光学 (NLO) 性质
具有吡咯烷结构的化合物已被研究其非线性光学性质,这些性质对于光子学和光电子学应用很重要。 理论和实验研究可以揭示对这些化合物的 NLO 行为的见解,这可能导致开发用于技术应用的新材料 .
对癌细胞的抗增殖作用
吡咯烷环存在于对癌细胞具有抗增殖作用的化合物中。 对烷基氨基苯酚化合物的研究表明,这些化合物与 3-(吡咯烷-1-基甲基)-1H-吲哚-4-羧酸具有结构相似性,由于其高抗氧化性,它们可用作癌症治疗中的药物成分 .
对映选择性药物候选物的设计
吡咯烷环的立体异构性意味着不同的立体异构体会导致药物候选物的不同生物学特征。 取代基的空间取向会显著影响与对映选择性蛋白的结合模式,这是设计具有高特异性和功效的药物的关键因素 .
作用机制
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds containing the pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological profile of drug candidates can be influenced by the different binding mode to enantioselective proteins, which can be affected by environmental factors .
实验室实验的优点和局限性
3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid acid has a number of advantages for use in laboratory experiments. It is a relatively stable compound, making it suitable for use in experiments that require long-term storage. In addition, it is relatively inexpensive and easy to obtain. However, there are also some limitations to its use. For example, 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid acid is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. In addition, 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid acid can be toxic in high concentrations, so it is important to use appropriate safety precautions when working with this compound.
未来方向
There are a number of potential future directions for the use of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid acid. One potential application is in the development of new drugs, as 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid acid has been found to have a number of biochemical and physiological effects. In addition, 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid acid could be used to study the structure and function of proteins, as well as to study the binding of drugs to their target molecules. Furthermore, 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid acid could be used to study the interactions between proteins and other molecules, as well as to study the effects of drugs on the body. Finally, 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid acid could be used to study the effects of environmental toxins on the body.
安全和危害
While specific safety data for “3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid” is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation, and are harmful if swallowed or inhaled .
生化分析
Biochemical Properties
3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit enzymes such as tyrosinase and α-glucosidase, which are involved in melanin synthesis and carbohydrate metabolism, respectively . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound’s ability to inhibit enzyme activity is due to its binding interactions with the enzyme’s active site, preventing substrate binding and subsequent catalysis . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism involves its conversion into different metabolites, which can further influence cellular processes . These metabolic pathways are essential for understanding the compound’s overall biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its activity and function, affecting various cellular processes.
Subcellular Localization
The subcellular localization of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid is crucial for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action, influencing its overall biological activity.
属性
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(18)11-4-3-5-12-13(11)10(8-15-12)9-16-6-1-2-7-16/h3-5,8,15H,1-2,6-7,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPBPRRMDLERRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CNC3=CC=CC(=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386746.png)
